![molecular formula C23H19N3O4 B15013527 3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15013527.png)
3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and a phenyl-substituted oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the Benzamide Core: The oxadiazole intermediate is then coupled with a benzamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3,4-Dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3,4-Dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of 3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar methoxy substitutions but lacking the oxadiazole ring.
5-Phenyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the benzamide and methoxy groups.
Uniqueness
3,4-Dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-13-10-17(14-20(19)29-2)21(27)24-18-11-8-16(9-12-18)23-26-25-22(30-23)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) |
InChI 键 |
WHYSOPUJAJVPTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


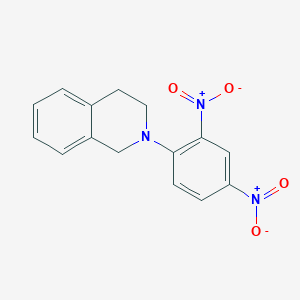
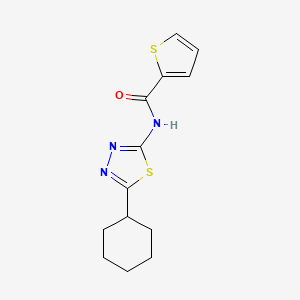
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
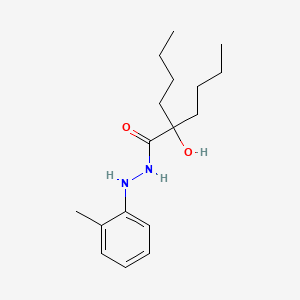
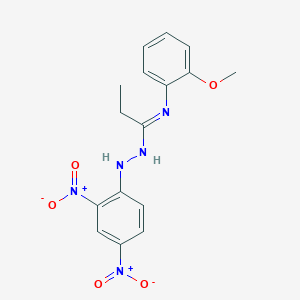
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
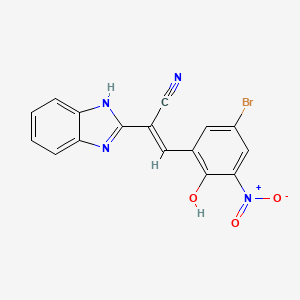
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
![3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15013543.png)
